molecular formula C10H11BrN2O2 B012413 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 104737-00-0

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B012413
M. Wt: 271.11 g/mol
InChI Key: DXRCGGKIRYSZQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline and related compounds typically involves multistep reactions that may include nitration, bromination, reduction, and alkylation steps. Voskressensky et al. (2010) described the reaction of this compound with activated alkynes to afford stable tetrahydropyrrolo[2,1-a]isoquinolin-ium ylides, indicating a method to access substituted dihydropyrrolo[2,1-a]isoquinolines [Voskressensky et al., 2010].

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline has been studied through various spectroscopic methods, including NMR, MS, and X-ray diffraction. For example, Bohórquez et al. (2013) synthesized nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, characterizing their structure using X-ray diffraction among other techniques [Bohórquez et al., 2013].

Chemical Reactions and Properties

The reactivity of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with various reagents can lead to a wide range of chemical transformations. The compound's bromo and nitro groups make it a versatile intermediate for further functionalization, as seen in the synthesis of tetrahydropyrrolo[2,1-a]isoquinolines by Voskressensky et al. (2010) [Voskressensky et al., 2010].

Scientific Research Applications

  • Synthesis and Applications in Compound Preparation : A study presented a synthesis method for N,N'-alkylated tetrahydroquinoxalines, starting from compounds including 4-bromo-5-nitrophthalonitrile. These compounds can be used to prepare various derivatives such as imides and phthalocyanines, which have broad applications in chemistry and pharmaceuticals (Abramov et al., 2002).

  • Potential for Anti-inflammatory and Antioxidant Treatments : Brominated tetrahydroisoquinolines, isolated from the red alga Rhodomela confervoides, show promise for new anti-inflammatory and antioxidant treatments. This indicates the potential of these compounds in developing novel therapeutic agents (Ma et al., 2007).

  • Prodrug System for Drug Delivery : The 2-nitroimidazol-5-ylmethyl unit, which includes 5-bromoisoquinolinone, is suggested as a prodrug system for selective delivery to hypoxic tissues. This could be significant for targeted drug delivery in cancer treatment and other conditions where hypoxia is a factor (Parveen et al., 1999).

  • Bioreductive Activation Prodrug Systems : Novel 2-aryl-5-nitroquinolines, including derivatives of tetrahydroisoquinolines, show potential as prodrug systems. This approach is useful for the synthesis of model drugs that become active in targeted conditions, such as reducing environments within the body (Couch et al., 2008).

  • Insights into Stereoisomers and Chemistry : Research on the trans isomer of a closely related compound, 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, has provided valuable insights into the stereoisomers and chemistry of such compounds (Rizzacasa et al., 1990).

  • Local Anesthetic Activity and Toxicity Studies : A study evaluated the local anesthetic activity and acute toxicity of 1-Aryltetrahydroisoquinoline alkaloid derivatives. These synthesized compounds demonstrated variable hepatotoxicity and pharmacodynamic properties, indicating their potential use in treating various diseases (Azamatov et al., 2023).

  • Method for Conversion into Dihydroisoquinolines : A novel method has been developed for converting 1,2,3,4-tetrahydroisoquinolines into 3,4-dihydroisoquinolines, which has applications in pharmaceutical and biotechnology industries (Sakane et al., 1974).

  • Antimalarial Activity Studies : Research on 2-methyl-5-substituted phenoxy-primaquine compounds, related to tetrahydroisoquinolines, indicated their antimalarial activity, highlighting the potential of such compounds in malaria treatment (Zhong et al., 1990).

Safety And Hazards

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline poses potential hazards, including skin and eye irritation. Proper handling, protective equipment, and adherence to


properties

IUPAC Name

5-bromo-2-methyl-8-nitro-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-12-5-4-7-8(6-12)10(13(14)15)3-2-9(7)11/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRCGGKIRYSZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434257
Record name 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

CAS RN

104737-00-0
Record name 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods I

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of Ni(NO3)2.6H2O (12.6 g, 43.33 mmol) in CH3OH (200 mL). To the mixture was added 5-bromo-8-nitro-N-methylisoquinolinium iodide (33.33 g, 84.38 mmol). To the above was added NaCNBH3 (10.6 g, 168.68 mmol) in several batches. The resulting solution was allowed to react, with stirring, for 5 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:5). The resulting solution was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved with 800 mL of H2O. Adjustment of the pH to 8-10 was accomplished by the addition of NaOH (5%). A filtration was performed. The resulting solution was extracted 2 times with 800 mL of ethyl acetate and the organic layers combined and dried over Na2SO4. The residue was purified by eluting through a column with a 1:5 ethyl acetate/petroleum ether solvent system. This resulted in 19.3 g (83%) of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.
[Compound]
Name
Ni(NO3)2.6H2O
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
33.33 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Bromo-8-nitroisoquinoline (216.9 g, 0.86 mol) was added in portions during 10 min to a solution of dimethylsulphate (750 ml). Some heat was developed. The mixture was heated at 100° C. for 10 minutes. 5-Bromo-2-methyl-8-nitroquinolinium methyl sulphate precipitated. The mixture was cooled on ice and diethyl ether (1 l) was added. The crude mixture was filtered and crystals were isolated. The salt was solved in acetic acid (1.5 l). To the ice-cooled mixture was added: sodium borohydride (47 g, 1.24 mol) over 4 hours. The temperature was kept below 30° C. The crude mixture was evaporated and sodium hydroxide (2 l, 1 M) was added. The crystals were filtered. Yield 205.2 g (88%). Mp 85-87° C.
Quantity
216.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LG Voskressensky, AV Listratova, AV Bolshov… - Tetrahedron …, 2010 - Elsevier
Reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes affords stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. Further reactions of ylide 2 …
Number of citations: 32 www.sciencedirect.com
MD Matveeva, R Purgatorio… - Future Medicinal …, 2019 - Future Science
Pyrrolo[2,1-a]isoquinoline (PIq) is a nitrogen heterocyclic scaffold of diverse alkaloids endowed with several biological activities, including antiretroviral and antitumor activities. Several …
Number of citations: 50 www.future-science.com

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